3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one is a complex heterocyclic compound that features a unique combination of imidazo[4,5-b]pyridine, pyrrolidine, and oxazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one typically involves multiple steps, starting from commercially available precursors
Formation of Imidazo[4,5-b]pyridine Core: This step often involves the cyclization of 2,3-diaminopyridine derivatives with carboxylic acid derivatives under acidic conditions.
Introduction of Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where the halogen in the pyridine ring is replaced by a pyrrolidine derivative.
Formation of Oxazolidinone Ring: The final step involves the cyclization of the intermediate with an appropriate oxazolidinone precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This typically includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine Derivatives: These compounds share the imidazo[4,5-b]pyridine core and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are known for their diverse pharmacological properties.
Oxazolidinone Derivatives: These compounds are widely used in medicinal chemistry for their antibacterial activity.
Uniqueness
3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one is unique due to its combination of three distinct heterocyclic moieties, which confer a broad range of chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-17-12-11(3-2-5-15-12)16-13(17)18-6-4-10(9-18)19-7-8-21-14(19)20/h2-3,5,10H,4,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJZOQGTTKCBEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCC(C3)N4CCOC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.